7-Ethoxy-1,2-dihydroisoquinolin-1-one
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Overview
Description
Preparation Methods
The synthesis of 7-Ethoxy-1,2-dihydroisoquinolin-1-one typically involves the cyclocondensation of O-ethylated eugenol with cyanoacetic acid amides . The phenol OH group in eugenol can be quantitatively alkylated under interphase catalysis conditions using 18-crown-6/KOH, followed by alkylation with ethyliodide to form the corresponding ether . This ether is then used in the subsequent Ritter cyclocondensation to produce the desired compound .
Chemical Reactions Analysis
7-Ethoxy-1,2-dihydroisoquinolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form iminium salts.
Substitution: The compound can undergo substitution reactions, particularly at the 3-position, to form N-alkylated derivatives.
Common reagents used in these reactions include cyanoacetic acid amides, ethyliodide, and various oxidizing and reducing agents . The major products formed from these reactions are typically N-alkylated dihydroisoquinolinone derivatives .
Scientific Research Applications
7-Ethoxy-1,2-dihydroisoquinolin-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Ethoxy-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. For instance, its anthelmintic activity is attributed to its ability to block neuromuscular transmission in helminths . The compound’s structure allows it to interact with various enzymes and receptors, leading to its diverse biological effects .
Comparison with Similar Compounds
7-Ethoxy-1,2-dihydroisoquinolin-1-one can be compared with other similar compounds, such as:
3,4-Dihydroisoquinolin-1-one: This compound shares a similar core structure but lacks the ethoxy group at the 7-position.
6,7-Dimethoxy-3,4-dihydroisoquinolin-1-one: This compound has methoxy groups instead of an ethoxy group, which can affect its biological activity.
2-(3,3-Dimethyl-6,7-diethoxy-3,4-dihydroisoquinolin-1-yl)carboxylic acid amides: These compounds have additional substituents that can enhance their pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity .
Properties
Molecular Formula |
C11H11NO2 |
---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
7-ethoxy-2H-isoquinolin-1-one |
InChI |
InChI=1S/C11H11NO2/c1-2-14-9-4-3-8-5-6-12-11(13)10(8)7-9/h3-7H,2H2,1H3,(H,12,13) |
InChI Key |
IFYQRRZXSHKTRF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=CNC2=O |
Origin of Product |
United States |
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